molecular formula C9H7NO3 B1296059 N-(2-Furylmethyl)maleimide CAS No. 32620-61-4

N-(2-Furylmethyl)maleimide

Cat. No. B1296059
CAS RN: 32620-61-4
M. Wt: 177.16 g/mol
InChI Key: LGSUUIGEQAOVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Furylmethyl)maleimide” is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is also known by other names such as “1-(2-furylmethyl)-1H-pyrrole-2,5-dione” and "1-(furan-2-ylmethyl)pyrrole-2,5-dione" .


Synthesis Analysis

The synthesis of N-substituted maleimides, including N-(2-Furylmethyl)maleimide, has been reported in various studies . For instance, one study describes the synthesis of N-substituted maleimides in two steps from maleic anhydride and a substituted aniline . Another study discusses the synthesis of maleimides via a Diels–Alder reaction .


Molecular Structure Analysis

The molecular structure of N-(2-Furylmethyl)maleimide has been studied using the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level . The compound is classified as a zwitterionic (zw-) three-atom component (TAC) associated with a high energy barrier .


Chemical Reactions Analysis

The [3 + 2] cycloaddition (32CA) reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .


Physical And Chemical Properties Analysis

N-(2-Furylmethyl)maleimide has a boiling point of 317.6ºC at 760mmHg and a density of 1.393g/cm3 .

Safety And Hazards

N-(2-Furylmethyl)maleimide is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and should be handled with care. In case of accidental ingestion, medical help should be sought immediately .

Future Directions

N-substituted maleimides, including N-(2-Furylmethyl)maleimide, have potential applications in various fields due to their unique properties . For instance, they can be used as auxiliary pigments in paper coating formulations . They also have potential as antimicrobial agents due to their ability to inhibit the metabolic pathways of bacteria and fungi .

properties

IUPAC Name

1-(furan-2-ylmethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSUUIGEQAOVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303567
Record name 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)maleimide

CAS RN

32620-61-4
Record name 32620-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FURFURYLMALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.